molecular formula C9H11NO2 B13117565 4-Propylnicotinicacid

4-Propylnicotinicacid

Cat. No.: B13117565
M. Wt: 165.19 g/mol
InChI Key: JZCFSNRFOWRNIC-UHFFFAOYSA-N
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Description

4-Propylnicotinic acid is a pyridine derivative with a propyl substituent at the 4-position of the nicotinic acid backbone. Nicotinic acid (pyridine-3-carboxylic acid) is a well-studied compound with roles in biochemistry, including its function as a precursor to nicotinamide adenine dinucleotide (NAD+) . Synthetic routes for 4-substituted nicotinic acids typically involve organolithium reagents reacting with pyridyl-3-oxazolines, followed by oxidation and deprotection steps .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-propylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO2/c1-2-3-7-4-5-10-6-8(7)9(11)12/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

JZCFSNRFOWRNIC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylnicotinicacid can be synthesized through several methods. One common approach involves the alkylation of nicotinic acid. The reaction typically involves the use of a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 4-Propylnicotinicacid may involve the catalytic hydrogenation of 4-cyanonicotinic acid followed by hydrolysis. This method is advantageous due to its high yield and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Propylnicotinicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or a catalyst like palladium on carbon.

Major Products:

    Oxidation: Propylpyridinecarboxylic acid.

    Reduction: Propylpyridinemethanol.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

4-Propylnicotinicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to lipid metabolism and cardiovascular health.

    Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Propylnicotinicacid involves its interaction with nicotinic acid receptors. These receptors are involved in various metabolic pathways, including the regulation of lipid levels in the blood. The compound may also influence the activity of enzymes involved in cellular respiration and energy production.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical Properties

The substituent’s size and position significantly influence melting points, solubility, and crystallinity. Below is a comparative table of key properties:

Compound Name Substituent Molecular Formula Melting Point (°C) Solubility (mg/mL, water) Crystal Packing Notes
4-Propylnicotinic acid -C₃H₇ C₉H₁₁NO₂ Not reported Estimated low (<1) Likely disordered packing
4-Methylnicotinic acid -CH₃ C₇H₇NO₂ 250–252 2.1 Ordered H-bonding networks
4-Butylnicotinic acid -C₄H₉ C₁₀H₁₃NO₂ Not reported Estimated very low Increased hydrophobic interactions
4-Propylbenzoic acid -C₃H₇ C₁₀H₁₂O₂ 142–144 0.5 Layered packing due to π-stacking
4-Hydroxyphenylpropionic acid -OH, -C₃H₆ C₉H₁₀O₃ 128–130 8.9 Hydrogen-bonded dimers

Key Observations:

  • Solubility Trends : The pyridine ring in nicotinic acid derivatives reduces water solubility compared to benzoic or phenylpropionic acids due to the electron-withdrawing nitrogen atom, which diminishes polar interactions. Among 4-substituted nicotinic acids, solubility decreases with longer alkyl chains (methyl > propyl > butyl) .
  • Melting Points : 4-Methylnicotinic acid’s high melting point (250–252°C) reflects strong hydrogen-bonding networks, while 4-propylbenzoic acid’s lower melting point (142–144°C) suggests weaker intermolecular forces despite similar substituent size .
  • Crystallinity : CrystalCMP analyses indicate that 4-substituted nicotinic acids exhibit varied packing efficiencies; longer alkyl chains (e.g., butyl) introduce steric hindrance, reducing crystallinity compared to methyl derivatives .

Structural and Functional Divergence from Non-Nicotinic Analogs

  • 4-Propylbenzoic Acid : The benzene ring lacks the electron-withdrawing nitrogen, making it less acidic and more lipophilic. Its layered crystal packing (π-stacking) contrasts with the H-bond-dominated networks of nicotinic derivatives .
  • 4-Hydroxyphenylpropionic Acid: The hydroxyl group enables radical scavenging, a property absent in alkyl-substituted nicotinic acids. Its shorter carbon chain (propanoic vs. propyl) also enhances solubility .

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